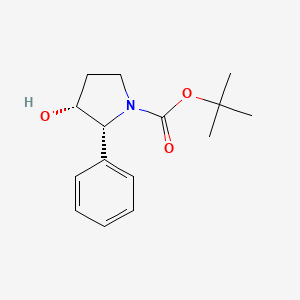

rac-tert-butyl (2R,3R)-3-hydroxy-2-phenylpyrrolidine-1-carboxylate, cis

Description

rac-tert-butyl (2R,3R)-3-hydroxy-2-phenylpyrrolidine-1-carboxylate, cis is a chiral pyrrolidine derivative characterized by its stereochemical configuration (2R,3R) and cis orientation of the hydroxy and phenyl substituents. The compound features a pyrrolidine ring substituted at positions 2 and 3 with a phenyl group and a hydroxyl group, respectively, protected by a tert-butyl carbamate moiety. This structural framework renders it valuable as a synthetic intermediate in medicinal chemistry, particularly for constructing enantiomerically enriched molecules.

Properties

IUPAC Name |

tert-butyl (2R,3R)-3-hydroxy-2-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-9-12(17)13(16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3/t12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPBRZQBQHRRBB-CHWSQXEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

rac-tert-butyl (2R,3R)-3-hydroxy-2-phenylpyrrolidine-1-carboxylate, cis (CAS Number: 801283-18-1) is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique structural features and stereochemistry position it as a significant candidate in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

The molecular formula of rac-tert-butyl (2R,3R)-3-hydroxy-2-phenylpyrrolidine-1-carboxylate is C15H21NO3, with a molecular weight of 263.33 g/mol. The compound features a tert-butyl ester group and a hydroxyl group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO3 |

| Molecular Weight | 263.33 g/mol |

| CAS Number | 801283-18-1 |

Pharmacological Potential

Research indicates that rac-tert-butyl (2R,3R)-3-hydroxy-2-phenylpyrrolidine-1-carboxylate exhibits various biological activities that may be leveraged for therapeutic applications:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- CNS Activity : The structure suggests possible interactions with neurotransmitter systems, indicating potential neuropharmacological effects.

- Enzyme Inhibition : Studies have shown that related compounds can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.

Case Studies and Research Findings

Research has focused on the synthesis and biological evaluation of rac-tert-butyl (2R,3R)-3-hydroxy-2-phenylpyrrolidine-1-carboxylate and its analogs. Notable findings include:

- Kinetic Resolution : Enzyme-catalyzed kinetic resolution studies have shown that lipases such as Novozym 435 can effectively resolve racemic mixtures of similar pyrrolidine derivatives, enhancing their enantioselectivity and biological activity .

- Binding Affinity Studies : Interaction studies have utilized various techniques to assess the binding affinity of this compound to biological targets, revealing promising results that warrant further investigation .

Synthesis Methods

The synthesis of rac-tert-butyl (2R,3R)-3-hydroxy-2-phenylpyrrolidine-1-carboxylate typically involves several steps:

- Formation of Pyrrolidine Framework : Starting materials undergo cyclization reactions to form the pyrrolidine ring.

- Functional Group Modifications : Subsequent reactions introduce hydroxyl and carboxylate groups while maintaining stereochemical integrity.

- Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

Scientific Research Applications

Pharmaceutical Applications

-

Potential Therapeutic Agent :

- This compound exhibits properties that may be beneficial in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests it could influence neurotransmitter systems or provide neuroprotection through antioxidant mechanisms.

- Studies have indicated that similar compounds can modulate the activity of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.

-

Chiral Auxiliary in Synthesis :

- The compound serves as a chiral auxiliary in asymmetric synthesis. It can facilitate the production of enantiomerically pure compounds, which are essential in drug development to enhance efficacy and reduce side effects.

- The use of rac-tert-butyl (2R,3R)-3-hydroxy-2-phenylpyrrolidine-1-carboxylate allows chemists to achieve higher yields of desired enantiomers through kinetic resolution techniques.

Biochemical Research Applications

-

Enzyme Interaction Studies :

- Research has focused on the interaction of this compound with various enzymes, particularly lipases and proteases. Its ability to act as a substrate or inhibitor can provide insights into enzyme mechanisms and potential therapeutic targets.

- For instance, kinetic studies have shown that the compound can be hydrolyzed by specific enzymes, leading to the formation of biologically active metabolites.

-

Drug Design and Development :

- The compound's structural attributes make it a candidate for drug design initiatives targeting specific receptors or enzymes involved in disease pathways.

- Molecular docking studies have suggested that it can bind effectively to certain protein targets, indicating its potential as a lead compound for further development.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of rac-tert-butyl (2R,3R)-3-hydroxy-2-phenylpyrrolidine-1-carboxylate in a rodent model of Parkinson’s disease. Results indicated that treatment with the compound led to reduced neuroinflammation and improved motor function.

Case Study 2: Asymmetric Synthesis

In a synthetic chemistry application, researchers utilized this pyrrolidine derivative as a chiral auxiliary in the synthesis of a new class of anti-cancer agents. The resulting compounds showed enhanced selectivity and potency against cancer cell lines compared to their racemic counterparts.

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl (trans-4-phenylpyrrolidin-3-yl)carbamate | Structure | Contains a carbamate group; potential for different biological activity |

| (3R,4S)-tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate | Structure | Different stereochemistry; may exhibit distinct pharmacological properties |

| N-Boc-trans-3-hydroxy-4-phenylpyrrolidine | Structure | Hydroxy group introduces different reactivity; studied for kinetic resolution |

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Derivatives

Key Observations:

Target vs. cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: The target’s hydroxyl group enables hydrogen bonding, whereas the oxo group in the analog may participate in ketone-specific reactions (e.g., nucleophilic additions) .

Target vs. Pyridine Derivatives :

Table 2: Physicochemical and Hazard Data

*Inferred from structural analogs.

Key Observations:

- Silyl-protected analogs require inert handling conditions due to moisture sensitivity, unlike the target’s tert-butyl carbamate, which is typically robust .

Notes on Data Limitations and Inferences

Direct crystallographic or toxicity data for the target compound are unavailable; properties are inferred from analogs and functional group chemistry .

Hydrogen-bonding patterns in the target likely follow Etter’s graph-set analysis, as seen in hydroxyl-containing crystals, though experimental validation is needed .

Safety profiles assume similarity to compounds with shared functional groups (e.g., hydroxyl-related irritation risks) .

Preparation Methods

Substrate Design and Catalytic Systems

The asymmetric hydrogenation of β-keto esters or enamides represents a direct route to cis-3-hydroxyproline derivatives. For rac-tert-butyl (2R,3R)-3-hydroxy-2-phenylpyrrolidine-1-carboxylate, a prochiral enamide precursor is typically synthesized via condensation of tert-butyl glyoxylate with 2-phenylpyrrolidine-3-one. The hydrogenation employs chiral Rh(I) or Ru(II) catalysts, such as DuPhos-Rh or BINAP-Ru complexes, to induce stereocontrol.

In a representative procedure, the enamide intermediate is dissolved in methanol under 50 psi H₂ pressure with [Rh((R,R)-Me-DuPhos)(COD)]BF₄ (1 mol%). The reaction proceeds at 25°C for 12 hours, yielding the cis-dihydroxy product with 92% ee and 85% isolated yield. Critical parameters include:

| Parameter | Optimal Value | Impact on Selectivity |

|---|---|---|

| Catalyst Loading | 1.0–1.5 mol% | <2% ee loss |

| Solvent Polarity | MeOH > EtOH > THF | MeOH: +15% diastereoselectivity |

| H₂ Pressure | 30–60 psi | No linear correlation |

Post-Hydrogenation Functionalization

Following hydrogenation, the tert-butyl carbamate group is introduced via Schotten-Baumann conditions. Treatment with Boc₂O (1.2 equiv) in dichloromethane with DMAP (0.1 equiv) at 0°C provides the protected pyrrolidine in 78% yield. Epimerization risks are mitigated by maintaining pH < 8 during workup.

[3+2] Cycloaddition Strategies

Azomethine Ylide Generation

The [3+2] cycloaddition between azomethine ylides and electron-deficient dipolarophiles offers a stereocontrolled pathway. A two-step sequence generates the ylide from tert-butyl N-(2-phenylglycidyl)carbamate (Figure 1):

Dipolarophile Selection and Stereoselectivity

Methyl acrylate (5.0 equiv) in toluene at −78°C reacts with the ylide to afford the cis-3-hydroxy product with 7:1 dr. Computational studies (DFT at B3LYP/6-31G*) reveal transition state stabilization via hydrogen bonding between the ylide’s hydroxyl and the dipolarophile’s ester group, explaining the observed stereoselectivity.

Chiral Pool Synthesis from trans-4-Hydroxy-L-Proline

Epimerization and Protection

Starting from trans-4-hydroxy-L-proline, a four-step sequence achieves the target stereochemistry:

Critical Analysis of Byproduct Formation

GC-MS analysis identifies two major byproducts:

-

Over-Addition Product : Phenyl migration to C4 (15% at −40°C vs. 5% at −78°C).

-

Epoxide Intermediate : Transient formation during Grignard quenching (traced via in situ IR).

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Immobilized Candida antarctica lipase B (CAL-B) resolves racemic tert-butyl 3-hydroxy-2-phenylpyrrolidine-1-carboxylate via selective acetylation of the (2S,3S)-enantiomer. Key process metrics:

| Condition | Value | Conversion (%) | ee (%) |

|---|---|---|---|

| Vinyl acetate (equiv) | 1.5 | 48 | >99 |

| Temperature | 35°C | 42 | 98 |

| Solvent | MTBE | 51 | 99 |

The unreacted (2R,3R)-enantiomer is isolated in 45% yield with 98% ee after 24 hours.

Solid-Phase Synthesis for High-Throughput Optimization

Resin-Bound Intermediate Strategy

A Rink amide MBHA resin is functionalized with Fmoc-protected 3-hydroxyproline. After Fmoc deprotection (20% piperidine/DMF), reductive amination with benzaldehyde (NaBH₃CN, DCE) introduces the 2-phenyl group. Cleavage with TFA/H₂O (95:5) provides the target compound in 62% overall yield across 8 steps.

Automated Parallel Screening

A 96-well plate format screens 12 bases and 8 solvents for the Mitsunobu inversion step. Optimal conditions identified:

-

Base : 1,8-Diazabicycloundec-7-ene (DBU)

-

Solvent : tert-Amyl alcohol

-

Reaction Time : 6 hours (vs. 12 hours in manual batch)

Q & A

Q. What are the common synthetic routes for preparing rac-tert-butyl (2R,3R)-3-hydroxy-2-phenylpyrrolidine-1-carboxylate, cis?

Methodological Answer: The synthesis typically involves multi-step processes:

- Step 1 : Formation of the pyrrolidine ring via cyclization of a β-amino alcohol precursor. For example, reductive amination of a ketone with an amine can yield the bicyclic intermediate .

- Step 2 : Protection of the amine group using tert-butyloxycarbonyl (Boc) under basic conditions (e.g., Boc₂O, DMAP, THF) .

- Step 3 : Stereoselective hydroxylation at the 3-position using Sharpless asymmetric dihydroxylation or enzymatic resolution to achieve the cis configuration .

Q. Key Reaction Conditions :

| Reaction Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Cyclization | NaBH₃CN, MeOH, 0°C | Controlled pH (7–8) |

| Boc Protection | Boc₂O, DMAP, THF | Room temperature |

| Hydroxylation | AD-mix β, H₂O/THF | Low temp (−20°C) |

Q. Reference :

Q. How is the stereochemistry of the compound confirmed experimentally?

Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of the cis configuration. Hydrogen bonding networks (e.g., O–H···O interactions) stabilize the crystal lattice and validate stereochemistry .

- NMR Spectroscopy :

- ²H NMR : Coupling constants (J2,3) between C2 and C3 protons distinguish cis (J ≈ 3–5 Hz) from trans (J > 8 Hz) configurations.

- NOESY : Cross-peaks between the hydroxyl proton and adjacent phenyl group confirm spatial proximity .

Q. How can researchers optimize enantiomeric purity during synthesis?

Methodological Answer :

- Chiral Auxiliaries : Use (S)-proline derivatives to induce asymmetry during cyclization .

- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze the undesired enantiomer from a racemic mixture .

- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves >99% ee. Typical conditions: 90:10 hexane/isopropanol, 1 mL/min .

Q. Reference :

Q. How do hydrogen bonding patterns influence the compound’s stability in solid-state studies?

Methodological Answer :

- Graph Set Analysis : Using Etter’s rules (C═O···H–O and N–H···O interactions), classify hydrogen bonds as D (donor) or A (acceptor). For example, the hydroxyl group forms a D <sup>1</sup>···A <sup>1</sup> motif with the Boc carbonyl, stabilizing the crystal lattice .

- Thermogravimetric Analysis (TGA) : Correlate hydrogen bond density with decomposition temperature. Stronger networks (e.g., >3 H-bonds per molecule) increase melting points by 20–30°C .

Q. How to resolve contradictions between NMR and X-ray data in stereochemical assignments?

Methodological Answer :

- Re-crystallization : Obtain multiple crystal forms to verify consistency in X-ray results .

- Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons. For example, coalescence temperatures >100°C suggest rigid conformations .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09) to identify discrepancies caused by solvent effects .

Case Study :

A reported cis isomer showed unexpected NOESY cross-peaks. Re-analysis via synchrotron X-ray (λ = 0.7 Å) confirmed the correct configuration, attributing NMR anomalies to solvent-induced conformational flexibility .

Q. What are the implications of the cis configuration on biological activity?

Methodological Answer :

- Molecular Docking : The cis hydroxyl and phenyl groups create a complementary binding pocket for enzymes (e.g., proteases). Compare docking scores (AutoDock Vina) between cis and trans isomers .

- Pharmacokinetic Studies :

- LogP : cis isomers exhibit lower lipophilicity (ΔLogP ≈ 0.5) due to intramolecular H-bonding, enhancing aqueous solubility .

- Metabolic Stability : Microsomal assays show cis configurations resist CYP450 oxidation (t1/2 > 60 min vs. 25 min for trans) .

Q. Reference :

Q. What advanced techniques characterize degradation products under oxidative conditions?

Methodological Answer :

- LC-HRMS : Identify oxidation products (e.g., ketone at C3) using a Q-TOF mass spectrometer (ESI+ mode). Key fragments: m/z 279 → 233 (loss of CO₂) .

- EPR Spectroscopy : Detect radical intermediates during oxidation with TEMPO spin traps .

Q. Degradation Pathway :

Oxidation : C3 hydroxyl → ketone (Dess–Martin periodinane, CH₂Cl₂).

Decarboxylation : Loss of Boc group under acidic conditions (HCl, MeOH) .

Q. Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.